2,2,3,3,4,4,4-Heptafluoro-N'-(3-methoxybenzylidene)butyrohydrazide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide typically involves the reaction of heptafluorobutylamine with an appropriate aldehyde or ketone to form the corresponding hydrazone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biological macromolecules. This can lead to inhibition or modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the methoxyphenyl group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the hydrazide moiety.
2,2,3,3,4,4,4-Heptafluorobutanamide: Similar backbone but different functional groups.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide is unique due to the presence of both the fluorinated butane backbone and the methoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H9F7N2O2 |
---|---|
Molecular Weight |
346.20 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C12H9F7N2O2/c1-23-8-4-2-3-7(5-8)6-20-21-9(22)10(13,14)11(15,16)12(17,18)19/h2-6H,1H3,(H,21,22)/b20-6+ |
InChI Key |
CFAXCFYPVNMXMF-CGOBSMCZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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